molecular formula C16H20N2O5S B5295324 N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide

N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide

Cat. No. B5295324
M. Wt: 352.4 g/mol
InChI Key: WSQHXHLSKJNMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide, also known as FMA-VP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA-VP is a small molecule inhibitor that targets the protein kinases responsible for cell growth and proliferation.

Mechanism of Action

N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide targets the protein kinases responsible for cell growth and proliferation. It inhibits the activity of these kinases by binding to their ATP-binding sites, which prevents the phosphorylation of downstream targets. This results in the inhibition of cell division and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in animal models, which suggests its potential for therapeutic use in humans. However, N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. It also has limited stability in solution, which can affect its potency and efficacy.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide. One potential direction is the investigation of its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is the development of more potent and selective inhibitors of the protein kinases targeted by N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide. Additionally, further studies are needed to determine the safety and efficacy of N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide in human clinical trials.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide involves a multi-step process that includes the reaction of 4-(methyl(methylsulfonyl)amino)phenol with 2-(2-furylmethylamino)propanoic acid, followed by the coupling of the resulting product with 4-(trifluoromethyl)phenyl isocyanate. The final step involves the reaction of the intermediate with 2-aminoethanol to produce N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide.

Scientific Research Applications

N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinases responsible for cell division. N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has also been investigated for its potential use in the treatment of other diseases, such as diabetes and hypertension.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-12(16(19)17-11-15-5-4-10-22-15)23-14-8-6-13(7-9-14)18(2)24(3,20)21/h4-10,12H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQHXHLSKJNMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Furan-2-YL)methyl]-2-[4-(N-methylmethanesulfonamido)phenoxy]propanamide

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